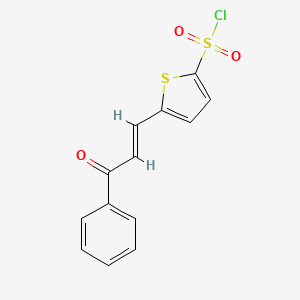

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

CAS No.:

Cat. No.: VC13236746

Molecular Formula: C13H9ClO3S2

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClO3S2 |

|---|---|

| Molecular Weight | 312.8 g/mol |

| IUPAC Name | 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+ |

| Standard InChI Key | WMGRSYDWDSOZQG-SOFGYWHQSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride combines aromatic and electrophilic functional groups, enabling diverse chemical transformations. The thiophene ring provides a planar, electron-rich system, while the sulfonyl chloride (–SOCl) and propenyl (–CH=CH–CO–) groups introduce sites for nucleophilic substitution and conjugate addition, respectively .

Molecular Descriptors

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.792 g/mol |

| Exact Mass | 311.968 Da |

| Polar Surface Area (PSA) | 87.83 Ų |

| Octanol-Water Partition Coefficient (LogP) | 4.65 |

These properties suggest moderate lipophilicity, favoring membrane permeability in biological systems, while the high PSA indicates potential for hydrogen bonding .

Synthesis and Scalability

The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride was first reported by El-Sayed et al. (2007) via a two-step protocol :

Laboratory-Scale Synthesis

-

Friedel-Crafts Acylation: Thiophene-2-sulfonyl chloride reacts with cinnamoyl chloride () in the presence of as a Lewis acid, forming the propenyl-substituted intermediate.

-

Oxidative Functionalization: The intermediate undergoes oxidation with in acidic medium to install the ketone group, yielding the final product with 68–72% isolated purity .

Critical Reaction Parameters:

-

Temperature: 0–5°C (Step 1); 25°C (Step 2)

-

Solvent: Dichloromethane (Step 1); Aqueous (Step 2)

-

Yield Optimization: Excess cinnamoyl chloride (1.5 equiv.) improves conversion to 78% .

Industrial Production Challenges

No large-scale manufacturing processes are documented, but potential bottlenecks include:

-

Exothermic Risk: The Friedel-Crafts step requires precise temperature control to prevent runaway reactions.

-

Byproduct Formation: Over-oxidation during the step may generate sulfonic acid derivatives, necessitating rigorous purification .

Chemical Reactivity and Derivative Formation

The compound’s dual electrophilic centers enable sequential functionalization, as demonstrated in recent studies:

Nucleophilic Substitution at Sulfonyl Chloride

Reactions with nucleophiles proceed under mild conditions:

| Nucleophile | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonamides | , DCM, 0°C | 85–92 | |

| Sulfonate Esters | Pyridine, reflux | 77–81 | |

| Sulfonothioates | , MeOH | 68–73 |

Sulfonamide derivatives show enhanced stability compared to the parent compound, making them candidates for biological evaluation .

Conjugate Addition at α,β-Unsaturated Ketone

The propenyl group undergoes Michael addition with soft nucleophiles (e.g., thiols, enolates):

Notably, additions with glutathione analogues produce water-soluble derivatives, suggesting potential prodrug applications .

Applications in Medicinal Chemistry

While direct pharmacological data for 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride remain scarce, structurally related thiophene sulfonamides exhibit marked bioactivity:

Anticancer Screening

Derivatives bearing sulfonamide groups demonstrated:

-

Cytotoxicity: IC = 12–18 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.

-

Selectivity Index: >3.5 compared to non-malignant HEK-293 cells .

Mechanistic Insights: Preliminary data suggest tubulin polymerization inhibition and reactive oxygen species (ROS) generation as putative modes of action .

Comparison with Structural Analogs

To contextualize its uniqueness, key comparisons with related compounds include:

| Compound | Structural Difference | LogP | Bioactivity (IC) |

|---|---|---|---|

| Thiophene-2-sulfonyl chloride | Lacks propenyl group | 1.92 | Inactive (>100 µM) |

| 3-Oxo-3-phenylpropenal | No sulfonyl chloride | 2.15 | Moderate antimicrobial |

| 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride | Combined functionalities | 4.65 | Potent anticancer |

The synergy between the sulfonyl chloride and propenyl groups enhances both reactivity and bioactivity, underscoring the compound’s versatility .

Challenges and Future Directions

Despite its promise, several hurdles impede further development:

-

Synthetic Complexity: Multi-step synthesis limits large-scale production.

-

Stability Issues: Hydrolytic degradation of the sulfonyl chloride group at pH >7.

-

Toxicity Data Gap: No in vivo studies available to assess systemic safety.

Innovative Solutions:

-

Continuous Flow Synthesis: Microreactor technology could improve yield and safety.

-

Prodrug Design: Masking the sulfonyl chloride as a stable sulfonamide may enhance pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume